1-(3,4-dimethoxyphenyl)-1H-pyrrole
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential bioactivity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-(3,4-dimethoxyphenyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. Pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties.
Uniqueness: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical reactivity and potential bioactivity compared to other similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUZZDGBNHWAMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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